Isopropoxyacetic acid
Overview
Description
Isopropoxyacetic acid is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.1311 .
Synthesis Analysis
Isopropoxyacetic anhydride has been successfully used for the protection of exoaminofunctions of 2′-deoxyadenosine, –guanosine, and -cytidine. N-isopropoxyacetylated nucleosides are stable under the conditions of the synthesis of oligodeoxyribonucleotides on the solid support . Another study mentions the reaction of isopropoxyacetic acid with oxalyl chloride .
Molecular Structure Analysis
The molecular structure of Isopropoxyacetic acid is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The decomposition of three alkoxyacetic acids, methoxy, ethoxy, and isopropoxy acetic acids, has been studied using ab initio calculations at the MP2/6-31G** level .
Scientific Research Applications
Biomarker and Mediator of Oxidative Stress
Isoprostanes, closely related to isopropoxyacetic acid, are significant in research due to their role as biomarkers and mediators of oxidative stress in various diseases. They have been extensively studied in obesity, ischemia-reperfusion injury, central nervous system disorders, cancer, and genetic disorders. Dietary and lifestyle factors can also affect endogenous levels of isoprostanes, making them critical in understanding lipid oxidation and free radical research (Milne, Dai, & Roberts, 2015).
Activation in Tuberculosis Treatment
Isopropoxyacetic acid derivatives, like isoxyl (ISO), have been used in the treatment of tuberculosis. ISO's activity against Mycobacterium tuberculosis is attributed to its inhibition of oleic and mycolic acid synthesis, specifically its inhibitory action on stearoyl-coenzyme A desaturase DesA3. Understanding the mode of action of ISO involves studying mutations in M. tuberculosis and the oxidation of ISO, which is crucial for its inhibitory effects (Korduláková et al., 2007).
Environmental Treatment Applications
Phenoxyacetic and benzoic acid herbicides, like 2,4-D and mecoprop, have been studied for their treatment using membrane bioreactor (MBR) technology. This research is crucial in addressing the environmental impacts of these herbicides, as they are often found in surface and waste waters. MBR technology has been shown to be an effective, environmentally friendly method for breaking down these toxic herbicides (Ghoshdastidar & Tong, 2013).
Catalytic Conversion in Chemical Industry
The catalytic conversion of triose-sugars to methyl lactate and lactic acid using commercially available zeolites is another application. This process, using a specific zeolite, H-USY, has shown near quantitative yields for isomerization, which is significant in the production of biodegradable plastics and environmentally friendly solvents (West et al., 2010).
Disinfectant in Water Treatment
Peracetic acid, a widely used disinfectant, combined with UV light (UV/PAA), has been evaluated for the elimination of water contaminants, including pharmaceuticals. This novel advanced oxidation process is essential in enhancing water disinfection and handling micropollutants (Cai, Sun, Zhang, & Huang, 2017).
Safety And Hazards
properties
IUPAC Name |
2-propan-2-yloxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRTVZAAFZBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333693 | |
Record name | Isopropoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropoxyacetic acid | |
CAS RN |
33445-07-7 | |
Record name | Isopropoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(propan-2-yloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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